molecular formula C26H23ClO3 B14613637 Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, ethynyl(3-phenoxyphenyl)methyl ester CAS No. 57731-67-6

Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, ethynyl(3-phenoxyphenyl)methyl ester

Cat. No.: B14613637
CAS No.: 57731-67-6
M. Wt: 418.9 g/mol
InChI Key: XETLICAXPDNIOV-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, ethynyl(3-phenoxyphenyl)methyl ester is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzene ring, a chloro group, and an ethynyl group, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, ethynyl(3-phenoxyphenyl)methyl ester typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzeneacetic Acid Derivative: This step involves the chlorination of benzeneacetic acid to introduce the chloro group.

    Introduction of the Ethynyl Group: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.

    Esterification: The final step involves the esterification of the intermediate compound with 3-phenoxyphenylmethanol under acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced catalysts helps in optimizing the reaction conditions, reducing the production time, and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, ethynyl(3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the ethynyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other nucleophiles in an aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, ethynyl(3-phenoxyphenyl)methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, ethynyl(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with biological macromolecules, while the chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester
  • Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, (S)-cyano(3-phenoxyphenyl)methyl ester

Uniqueness

Compared to its analogs, Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, ethynyl(3-phenoxyphenyl)methyl ester is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

57731-67-6

Molecular Formula

C26H23ClO3

Molecular Weight

418.9 g/mol

IUPAC Name

1-(3-phenoxyphenyl)prop-2-ynyl 2-(4-chlorophenyl)-3-methylbutanoate

InChI

InChI=1S/C26H23ClO3/c1-4-24(20-9-8-12-23(17-20)29-22-10-6-5-7-11-22)30-26(28)25(18(2)3)19-13-15-21(27)16-14-19/h1,5-18,24-25H,2-3H3

InChI Key

XETLICAXPDNIOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#C)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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